molecular formula C17H24FN5O3S B2655588 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-3-yl)oxy]-5-fluoropyrimidine CAS No. 2034430-50-5

2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-3-yl)oxy]-5-fluoropyrimidine

Cat. No.: B2655588
CAS No.: 2034430-50-5
M. Wt: 397.47
InChI Key: SBTBAVXHVICTMC-UHFFFAOYSA-N
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Description

2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-3-yl)oxy]-5-fluoropyrimidine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a fluoropyrimidine moiety

Preparation Methods

The synthesis of 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-3-yl)oxy]-5-fluoropyrimidine involves multiple steps, typically starting with the preparation of the pyrazole and piperidine intermediates. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyrimidine moiety, using reagents like sodium hydride (NaH) and alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.

Scientific Research Applications

2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-3-yl)oxy]-5-fluoropyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and fluoropyrimidine moieties are particularly important for binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar compounds include other pyrazole and fluoropyrimidine derivatives, such as:

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    5-fluorouracil: A well-known fluoropyrimidine used in cancer treatment.

    Piperidine derivatives: Compounds like piperidine-3-carboxylic acid, which share the piperidine ring structure.

The uniqueness of 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-3-yl)oxy]-5-fluoropyrimidine lies in its combination of these moieties, providing a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

2-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN5O3S/c1-11(2)23-13(4)16(12(3)21-23)27(24,25)22-7-5-6-15(10-22)26-17-19-8-14(18)9-20-17/h8-9,11,15H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTBAVXHVICTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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